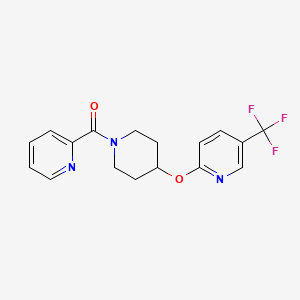

![molecular formula C30H27N3O3S B2797747 2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-15-1](/img/structure/B2797747.png)

2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

In the naphthalene ring, the C−H stretching vibrations occur in the range of 3100−3000 cm‑1.31In the present molecule, C−H stretching vibrations are computed at 3078, 3063, 3053, 3049, 3041, and 3037 cm−1, and the IR and Raman peaks are recognized at 3038 and 3071 cm−1, respectively .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The compound is involved in the synthesis of various esters and ethers, as described by Arsanious (1999) in the context of Wittig and Wittig-Horner reagents reacting with naphthoquinone derivatives. This reaction forms products like 1-benzoylimino-1H-naphthalen-2-ylidene-acetic esters and 2-benzamido-naphthol-1-ethyl ether.

Interaction with Biological Molecules

- Ghosh, Rathi, and Arora (2016) studied the interaction of naphthalene-1-ylamino derivatives with Bovine Serum Albumin (BSA), providing insights into the binding and quenching mechanisms of such compounds in biological systems. The study is critical for understanding how these compounds interact with proteins (Ghosh, Rathi, & Arora, 2016).

Imaging and Diagnostics

- Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides for PET imaging, indicating the potential of naphthalene derivatives in diagnostic imaging, particularly for visualizing human CCR8 receptors (Wang et al., 2008).

- Similarly, Murphy et al. (1990) focused on synthesizing iodobenzamide analogues with naphthalene structures for CNS D-2 dopamine receptor imaging, demonstrating the utility of such compounds in neurological studies (Murphy et al., 1990).

Material Science and Organic Electronics

- Dharmalingam, Ramasamy, and Balasuramanian (2011) reported the synthesis and characterization of dye complexes involving naphthalene derivatives, relevant for applications in material science and organic electronics (Dharmalingam, Ramasamy, & Balasuramanian, 2011).

Pharmacological Potential

- Coleman, Tims, and Rathbone (2003) utilized computational QSAR analysis for the toxicological evaluation of naphthylcarboxamidrazone derivatives, highlighting the potential pharmacological applications of such compounds (Coleman, Tims, & Rathbone, 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O3S/c1-36-27-16-7-5-13-24(27)30(35)31-17-18-33-19-28(23-12-4-6-15-26(23)33)37-20-29(34)32-25-14-8-10-21-9-2-3-11-22(21)25/h2-16,19H,17-18,20H2,1H3,(H,31,35)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNGSWJRISXHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Methyl-7-oxabicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B2797665.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2797678.png)

![N-[(2-Chloro-4-methylphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2797679.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2797686.png)